molecular formula C16H9N3O2S B2623329 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile CAS No. 329778-12-3

2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile

Cat. No.: B2623329
CAS No.: 329778-12-3
M. Wt: 307.33
InChI Key: UTBJAVGTUWKFMI-UHFFFAOYSA-N
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Description

2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile is an organic compound with the molecular formula C16H9N3O2S. This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile typically involves the condensation of 5-nitro-2-(phenylsulfanyl)benzaldehyde with malononitrile under basic conditions . The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the benzaldehyde and malononitrile. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The malononitrile moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted malononitrile derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfanyl group can also participate in redox reactions, further contributing to the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}malononitrile can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

    Malononitrile derivatives: Compounds with different substituents on the malononitrile moiety can exhibit different reactivity and applications.

    Phenylsulfanyl compounds: These compounds share the phenylsulfanyl group but differ in other parts of their structure, affecting their overall properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

2-[(5-nitro-2-phenylsulfanylphenyl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBJAVGTUWKFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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